molecular formula C16H11F3N2O B13752577 4-Amino-2-phenyl-8-trifluoromethoxyquinoline CAS No. 1266226-13-4

4-Amino-2-phenyl-8-trifluoromethoxyquinoline

Cat. No.: B13752577
CAS No.: 1266226-13-4
M. Wt: 304.27 g/mol
InChI Key: UPMAXUJLOJVINL-UHFFFAOYSA-N
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Description

4-Amino-2-phenyl-8-trifluoromethoxyquinoline is an organic compound with the molecular formula C16H11F3N2O. It is a quinoline derivative, characterized by the presence of an amino group at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenyl-8-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenyl-8-trifluoromethoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2-phenyl-8-trifluoromethoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-phenyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The trifluoromethoxy group enhances its binding affinity to these targets, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Lacks the phenyl and trifluoromethoxy groups.

    2-Phenylquinoline: Lacks the amino and trifluoromethoxy groups.

    8-Trifluoromethoxyquinoline: Lacks the amino and phenyl groups

Uniqueness

4-Amino-2-phenyl-8-trifluoromethoxyquinoline is unique due to the presence of all three functional groups (amino, phenyl, and trifluoromethoxy) on the quinoline core. This combination of functional groups imparts unique chemical properties and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

1266226-13-4

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

2-phenyl-8-(trifluoromethoxy)quinolin-4-amine

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)22-14-8-4-7-11-12(20)9-13(21-15(11)14)10-5-2-1-3-6-10/h1-9H,(H2,20,21)

InChI Key

UPMAXUJLOJVINL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)N

Origin of Product

United States

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